![molecular formula C12H16O3 B14370517 4-[(2-Methoxyphenyl)methoxy]butan-2-one CAS No. 90033-47-9](/img/structure/B14370517.png)
4-[(2-Methoxyphenyl)methoxy]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methoxyphenyl)methoxy]butan-2-one, also known as Anisylacetone, is an organic compound with the molecular formula C11H14O2. It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a butanone structure. This compound is known for its sweet, floral, and fruity odor, often used in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(2-Methoxyphenyl)methoxy]butan-2-one can be synthesized through the condensation of acetone with anisaldehyde, followed by hydrogenation in the presence of a palladium catalyst . The reaction conditions typically involve:
Condensation: Mixing acetone and anisaldehyde in the presence of a base.
Hydrogenation: Using a palladium catalyst under hydrogen gas to reduce the intermediate product to the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors for the condensation and hydrogenation steps.
Catalyst Recovery: Efficient recovery and reuse of the palladium catalyst to minimize costs.
Purification: Distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)methoxy]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(2-Methoxyphenyl)methoxy]butan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)methoxy]butan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone:
Raspberry Ketone Methyl Ether: Shares the methoxyphenyl group but differs in the ketone structure.
p-Methoxybenzylacetone: Another compound with a methoxyphenyl group but different connectivity.
Uniqueness
4-[(2-Methoxyphenyl)methoxy]butan-2-one stands out due to its specific combination of a methoxyphenyl group and a butanone structure, giving it unique chemical and physical properties. Its pleasant odor and potential biological activities make it valuable in various applications .
Properties
CAS No. |
90033-47-9 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)methoxy]butan-2-one |
InChI |
InChI=1S/C12H16O3/c1-10(13)7-8-15-9-11-5-3-4-6-12(11)14-2/h3-6H,7-9H2,1-2H3 |
InChI Key |
ZVMLOEQEIOGVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCOCC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


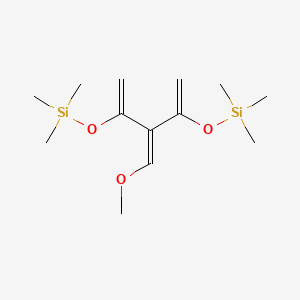
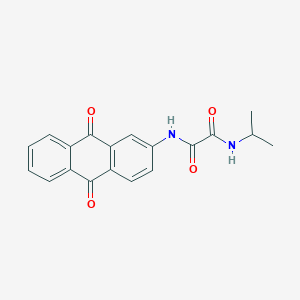
![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)

![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)


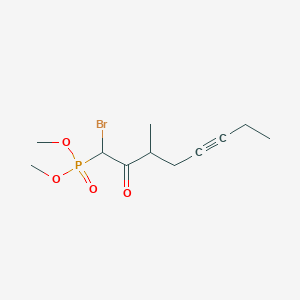

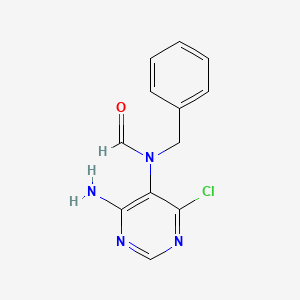
![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)
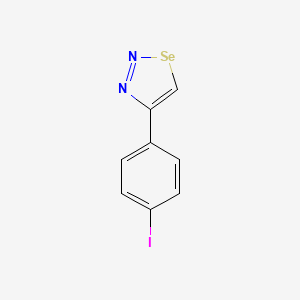
![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)

